molecular formula C13H12N4O2S B6072868 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B6072868
M. Wt: 288.33 g/mol
InChI Key: AWGNOHKEQPVLLQ-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is 288.06809681 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide represents a unique fusion of indole and thiadiazole moieties. Indoles are recognized for their diverse biological activities, including anticancer and neuroprotective effects, while thiadiazoles are known for their antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound's molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of 344.43 g/mol. The presence of functional groups in its structure allows for potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight344.43 g/mol
LogP4.0292
LogD3.8889
Polar Surface Area56.811 Ų

The biological activity of This compound is attributed to its ability to interact with specific molecular targets. The indole component may engage with receptors or enzymes, while the thiadiazole moiety could enhance the compound's overall pharmacological profile. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Anticancer Activity

Preliminary studies have indicated that compounds containing both indole and thiadiazole structures exhibit promising anticancer properties. For example, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

A comparative analysis of similar compounds revealed that those with indole and thiadiazole functionalities demonstrated IC50 values in the low micromolar range against multiple cancer types:

CompoundIC50 (µM)Cancer Type
This compoundTBDTBD
Imidazo[2,1-b][1,3,4]thiadiazoles5.11 - 10.8Pancreatic Cancer (PDAC)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide0.86Various Tumors

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. The incorporation of the indole structure may enhance these effects. Studies have reported varying degrees of activity against bacterial and fungal strains.

Study on Antiproliferative Effects

In a study evaluating the antiproliferative activity of a series of thiadiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1), significant cytotoxicity was observed with several compounds showing IC50 values between 5.11 µM and 10.8 µM. These results suggest that compounds similar to This compound may warrant further investigation for their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that the compound exhibits potential anticancer properties. The indole structure is known for its role in various anticancer agents, while thiadiazoles have been reported to possess cytotoxic effects against several cancer cell lines.

Case Study:
A study conducted on derivatives of indole and thiadiazole demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models, suggesting that 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide may share these properties .

Antimicrobial Properties

Thiadiazoles are recognized for their antimicrobial activity against a range of pathogens, including bacteria and fungi. The combination of the indole moiety may enhance this activity through synergistic effects.

Research Findings:
In vitro tests have shown that compounds containing both indole and thiadiazole rings can exhibit broad-spectrum antimicrobial activity. For instance, a related compound was effective against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Indole derivatives have been extensively studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Evidence:
Research indicates that compounds with indole structures can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. The addition of the thiadiazole ring may further enhance these neuroprotective effects by providing additional mechanisms for action .

Anti-inflammatory Properties

Both indoles and thiadiazoles have been linked to anti-inflammatory activities.

Mechanism:
The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step synthetic pathways that allow for the modification of functional groups to optimize biological activity.

SAR Insights:
Understanding how variations in the structure affect biological activity is crucial for drug development. Modifications to either the indole or thiadiazole components can lead to significant changes in potency and selectivity against biological targets .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-19-10-2-3-11-9(6-10)4-5-17(11)7-12(18)15-13-16-14-8-20-13/h2-6,8H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGNOHKEQPVLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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